(R)-1-Aminobut-3-en-2-ol

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(R)-1-Aminobut-3-en-2-ol (CAS: 1315049-76-3) is a chiral 1,2-amino alcohol building block of the molecular formula C₄H₉NO. It is characterized by a primary amine at the C1 position, a secondary hydroxyl group at the stereogenic C2 center, and a terminal vinyl group.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
Cat. No. B12982066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Aminobut-3-en-2-ol
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC=CC(CN)O
InChIInChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2/t4-/m1/s1
InChIKeyVEPSIZZAILVTSD-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Aminobut-3-en-2-ol Procurement Guide: Stereochemical and Functional Selection Criteria


(R)-1-Aminobut-3-en-2-ol (CAS: 1315049-76-3) is a chiral 1,2-amino alcohol building block of the molecular formula C₄H₉NO [1]. It is characterized by a primary amine at the C1 position, a secondary hydroxyl group at the stereogenic C2 center, and a terminal vinyl group [2]. This bifunctional architecture, combining a stereodefined amino alcohol motif with a reactive alkene, enables its use as a chiral synthon in the asymmetric synthesis of complex molecules, chiral ligands, and pharmaceutical intermediates .

(R)-1,2-amino alcohol motif for asymmetric synthesis
Stereochemical control via defined C2 configuration
Terminal alkene handle for orthogonal diversification

Why (R)-1-Aminobut-3-en-2-ol Cannot Be Readily Substituted by Racemates or Regioisomers


Procuring a generic, racemic, or structurally similar amino alcohol as a substitute for (R)-1-Aminobut-3-en-2-ol is not scientifically sound. The compound's utility is contingent upon three interdependent, non-substitutable features: its specific (R)-stereochemistry at the C2 position, the unique 1,2-relationship between the amino and hydroxyl groups, and the presence of a terminal alkene [1]. Substituting with the (S)-enantiomer can invert stereochemical outcomes in asymmetric syntheses or lead to inactive biological probes [2]. Replacing it with a regioisomer like 2-aminobut-3-en-1-ol alters both the geometry of metal chelation and the vector of the nucleophilic amine, thereby changing reaction kinetics and product distribution . Using a racemic mixture introduces an uncontrolled variable, potentially reducing reaction yields and necessitating costly chiral separations downstream.

Enantiomer mismatch
(S)-enantiomer may invert stereochemical outcomes or yield inactive research probes.
Regioisomer substitution
1,3-amino alcohol isomer may alter metal chelation geometry and reaction kinetics.
Racemic mixture
Racemate introduces equal proportion of opposite enantiomer, compromising stereochemical control and yield.

(R)-1-Aminobut-3-en-2-ol: Quantified Differentiators vs. Analogs and Racemates


Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer of 1-aminobut-3-en-2-ol is supplied with a minimum chemical purity of 95% as the single stereoisomer . In contrast, the racemic mixture (CAS: 13269-47-1) consists of a 1:1 ratio of (R)- and (S)-enantiomers. For applications requiring a specific stereochemical outcome, the racemate would contain 50% of the undesired enantiomer, which can act as an impurity and compromise reaction selectivity or yield. While direct comparative data for this specific compound is not available, a class-level inference can be made from analogous chiral amino alcohol building blocks. For instance, in the synthesis of (S)-2-amino-1-butanol, a related β-amino alcohol, using the pure (S)-enantiomer with an engineered amine dehydrogenase yielded 84% isolated product with >99% enantiomeric excess (ee), whereas a racemic starting material would, at best, provide a 50% theoretical maximum yield of the desired enantiomer in a stereospecific process [1].

Enantiomeric purity
Class-level
≥95% (R)-enantiomer vs racemic 1:1 mixture
Eliminates need for post-synthesis chiral resolution
Vendor spec for structural analog; class-level inference
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Regiochemical Distinction: 1,2-Amino Alcohol vs. 1,3-Amino Alcohol Isomer

The 1,2-relationship of the amino and hydroxyl groups in (R)-1-aminobut-3-en-2-ol allows for the formation of five-membered chelate rings with transition metals, a key feature for stereocontrol in asymmetric catalysis . The regioisomer, 2-aminobut-3-en-1-ol, places these functional groups in a 1,3-relationship, which would lead to a six-membered chelate ring with different geometry and stability. While no direct head-to-head catalytic comparison was found, the difference in chelation capability is a fundamental principle in coordination chemistry and is widely exploited in the design of chiral ligands [1]. The (R)-1-aminobut-3-en-2-ol structure is specifically identified as enabling 'bidentate chelation' that 'locks intermediates into rigid conformations' , a property not shared by its 1,3-amino alcohol isomer.

Chelation geometry
Class-level
5-membered chelate ring vs 6-membered for regioisomer
Supports rigid intermediates for asymmetric induction
Qualitative coordination chemistry principle
Chelation Metal Catalysis Chiral Auxiliary

Functional Handle: Terminal Alkene vs. Saturated Analog

(R)-1-Aminobut-3-en-2-ol contains a terminal vinyl group, providing an orthogonal reactive handle for late-stage diversification. This contrasts with its saturated analog, 1-aminobutan-2-ol (MW: 89.14 g/mol; CAS: 13552-21-1), which lacks this alkene functionality [1]. The presence of the alkene enables reactions such as cross-metathesis, epoxidation, and hydroboration, significantly expanding the chemical space accessible from this single building block . While a direct yield comparison for a specific transformation is not available in the open literature, the alkene group demonstrably increases synthetic versatility. The saturated analog is limited to reactions of the amine and alcohol, whereas the target compound possesses three distinct, orthogonally reactive sites (amine, alcohol, alkene) .

Reactive handles
Class-level
3 orthogonal sites (amine, alcohol, alkene) vs 2 for saturated analog
Supports sequential late-stage diversification
Structural class-level inference
Late-Stage Functionalization Cross-Metathesis Olefin Chemistry

Optimal Research & Industrial Application Scenarios for (R)-1-Aminobut-3-en-2-ol


Synthesis of Chiral Ligands for Asymmetric Catalysis

Given its 1,2-amino alcohol motif and defined (R)-stereochemistry, (R)-1-aminobut-3-en-2-ol is an ideal precursor for constructing chiral oxazaborolidine or bisoxazoline (BOX) ligands. Its ability to form rigid five-membered chelates with metals like palladium or copper enables high enantioselectivity in reactions such as the Nozaki-Hiyama-Kishi reaction or Henry reaction [1]. The terminal alkene further allows for immobilization on solid supports or introduction of additional coordinating groups.

Stereoselective Synthesis of β-Amino Alcohol-Containing Natural Products and Pharmaceuticals

The (R)-enantiomer of 1-aminobut-3-en-2-ol can serve as a chiral pool starting material for the asymmetric synthesis of bioactive natural products and pharmaceuticals that contain a β-amino alcohol pharmacophore . Examples include the synthesis of marine alkaloids like pseudodistomins or the (R)-3-aminobutanol fragment found in the HIV integrase inhibitor dolutegravir [2]. Procuring the correct enantiomer is essential for achieving the desired biological activity of the final product.

Development of Novel, Orthogonally Reactive Chiral Building Blocks

In early-stage medicinal chemistry and diversity-oriented synthesis, (R)-1-aminobut-3-en-2-ol is valuable for its three orthogonal reactive sites . The amine can be protected or functionalized first, followed by manipulation of the hydroxyl group, and finally, the alkene can be used in cross-metathesis or other olefin chemistry to introduce a wide range of molecular fragments. This allows for the rapid generation of compound libraries from a single chiral scaffold.

Application
Selection Property
Validation Focus
Chiral ligand synthesis
1,2-amino alcohol motif for bidentate chelation
Metal chelate geometry and enantioselectivity
β-Amino alcohol pharmacophore studies
Defined (R)-stereochemistry at C2
Stereochemical integrity and biological probe outcome
Diversity-oriented synthesis
Three orthogonal reactive handles
Sequential functionalization without group interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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